Hydroxy Saxagliptin-15N,D2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Saxagliptin-15N,D2 Hydrochloride is a labelled analogue of 5-Hydroxy Saxagliptin . It is an impurity of saxagliptin , which is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C18H24D2ClN215NO3 . The IUPAC name is (1S,3S,5S)-2- [ (2S)-2-amino-2- (3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2 azabicyclo [3.1.0]hexane-3- (15N)carbonitrile;hydrochloride .Physical and Chemical Properties Analysis
The molecular weight of this compound is 370.88 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
LC-MS/MS Assay Development
- Application : A study by Batta et al. (2014) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for the simultaneous determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma. This method utilized stable labeled isotopes saxagliptin-15 N D2 and 5-hydroxy saxagliptin-15 N-D2 as internal standards.
Pharmacokinetics and Pharmacodynamics
- Application : Research by Boulton (2016) focused on the pharmacokinetics and pharmacodynamics of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in type 2 diabetes treatment, highlighting its absorption, half-life, and metabolic pathways including the role of its active metabolite 5-hydroxy saxagliptin.
Compatibility with Pharmaceutical Excipients
- Application : A study by Gurav & Bhatia (2020) assessed the compatibility of saxagliptin with various pharmaceutical excipients, using a method for quantification of saxagliptin and its related substances by high-performance liquid chromatography.
Drug Metabolism and Disposition
- Application : Research conducted by Fura et al. (2009) evaluated the pharmacokinetics of saxagliptin in various species and its implications for human pharmacokinetics. The study focused on metabolism, elimination, and distribution of saxagliptin and its active metabolite.
In Vitro and In Vivo Metabolism
- Application : Su et al. (2012) characterized the in vitro and in vivo metabolism and disposition of saxagliptin in humans, detailing the formation of its major active metabolite, 5-hydroxy saxagliptin, and its clearance pathways.
Liquid Chromatography and Mass Spectrometry Method Development
- Application : A study by Xu et al. (2012) developed and validated a liquid chromatography and tandem mass spectrometry method to determine the concentrations of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma.
Covalent Inhibition Mechanism
- Application : The research by Wang et al. (2019) explored the covalent inhibition mechanism of saxagliptin in the treatment of type 2 diabetes mellitus, focusing on its biochemical reactions at the active site of dipeptidyl peptidase-4.
Powder X-ray Diffraction Analysis
- Application : Kaduk et al. (2015) conducted powder X-ray diffraction of saxagliptin hydrochloride dihydrate to determine its crystal structure and properties, which is crucial for understanding its physical and chemical behavior in formulations.
Enzyme-Catalyzed Preparation for Saxagliptin
- Application : The study by Li et al. (2022) focused on the enzyme-catalyzed preparation of key chiral intermediates for saxagliptin, enhancing the production process efficiency for this diabetic drug.
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
1309934-05-1 |
---|---|
Formule moléculaire |
C18H26ClN3O3 |
Poids moléculaire |
370.879 |
Nom IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,19+1; |
Clé InChI |
WCCKQMJRTRWMMX-KMIYNVIPSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Synonymes |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochloride; 5-Hydroxy Saxagliptin-15N,D2 Hydrochloride; BMS 510849-15N,D2 Hydrochlorid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.